molecular formula C10H11NO3S B14810376 5-Cyclopropoxy-2-(methylthio)isonicotinic acid

5-Cyclopropoxy-2-(methylthio)isonicotinic acid

Cat. No.: B14810376
M. Wt: 225.27 g/mol
InChI Key: IMCGOPLOLDLZDS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylthio)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(methylthio)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the isonicotinic acid core.

    Methylthiolation: Introduction of the methylthio group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(methylthio)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the isonicotinic acid core to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions at the cyclopropoxy or methylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the isonicotinic acid core may produce amines or alcohols.

Scientific Research Applications

5-Cyclopropoxy-2-(methylthio)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylthio)isonicotinic acid involves its interaction with specific molecular targets and pathways. The cyclopropoxy and methylthio groups may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity for target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A simpler analog without the cyclopropoxy and methylthio groups.

    Nicotinic Acid: Lacks the isonicotinic acid core but shares some structural similarities.

    2,6-Dichloroisonicotinic Acid: Contains chlorine substituents instead of cyclopropoxy and methylthio groups.

Uniqueness

5-Cyclopropoxy-2-(methylthio)isonicotinic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylsulfanylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c1-15-9-4-7(10(12)13)8(5-11-9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

IMCGOPLOLDLZDS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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